The Dual Nature of Dimethyl Sulfoxide: A Technical Guide to its Effects on Protein Structure and Function
The Dual Nature of Dimethyl Sulfoxide: A Technical Guide to its Effects on Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl sulfoxide (DMSO) is a widely utilized aprotic solvent in biological and pharmaceutical sciences, valued for its ability to dissolve a broad range of both polar and nonpolar compounds.[1] Its application spans from a cryoprotectant for cell preservation to a vehicle for drug delivery.[2][3] However, the interaction of DMSO with proteins is complex and concentration-dependent, exhibiting a double-edged sword effect on their structure and function. Understanding these multifaceted interactions is critical for the accurate interpretation of experimental data and the successful development of protein-based therapeutics and assays. This in-depth technical guide explores the core principles of DMSO's influence on protein stability, conformation, and activity, providing quantitative data, detailed experimental protocols, and visual representations of key processes.
The Concentration-Dependent Effects of DMSO on Protein Structure
The impact of DMSO on protein structure is not linear but rather follows a biphasic pattern. At low concentrations, it can act as a stabilizer, while at higher concentrations, it functions as a denaturant.[1][4]
Low Concentrations of DMSO: Stabilization and Compaction
At low concentrations (typically below 10% v/v), DMSO can have a stabilizing effect on the native structure of some proteins.[5][6] This phenomenon is often attributed to the preferential hydration of the protein, where DMSO is excluded from the protein's surface, leading to a more compact conformation.[1][7] Studies on lysozyme and myoglobin have shown that low concentrations of DMSO can cause a compaction of their native structures.[8][9][10] This effect is thought to arise from the solvation of exposed hydrophobic residues by the methyl groups of DMSO, which can lead to a suppression of the protein's conformational flexibility.[4]
High Concentrations of DMSO: Destabilization and Unfolding
As the concentration of DMSO increases, its effects become destabilizing, leading to protein unfolding and denaturation.[4][7] This transition from a stabilizing to a denaturing agent occurs at a threshold concentration that is protein-specific. For instance, significant unfolding occurs at approximately 43% DMSO for myoglobin and around 63% DMSO for lysozyme.[8][9][10] At moderate concentrations (around 0.33 mole fraction), DMSO can induce the formation of intermolecular β-sheets and aggregation in structured proteins like myoglobin and concanavalin A.[11] At very high concentrations (above 0.75 mole fraction), these aggregates are dissociated, and the proteins become completely unfolded, lacking any secondary structure.[11]
The denaturing effect of DMSO is particularly pronounced on α-helical structures.[4][12] Studies using Raman and Raman optical activity (ROA) spectroscopy have demonstrated that 100% DMSO solutions can completely destabilize α-helices, converting them into a poly(L-proline) II (PPII) helix conformation.[4][12] In contrast, β-sheet structures appear to be largely unaffected by DMSO concentration.[4][12] For natively unfolded proteins rich in PPII helix, such as α-casein, pure DMSO can induce a more disordered state.[4][12]
Quantitative Data on DMSO's Effects
The following tables summarize quantitative data on the effects of DMSO on various proteins, providing a comparative overview for researchers.
Table 1: Effect of DMSO Concentration on Protein Unfolding and Structural Transitions
| Protein | DMSO Concentration | Observed Effect | Technique(s) Used | Reference(s) |
| Lysozyme | ~5% (mole fraction) | Conformational flexibility suppressed | Molecular Dynamics | [4] |
| Lysozyme | 5-15% (mole fraction) | Gradual partial expansion of structure | Molecular Dynamics | [4] |
| Lysozyme | 20-25% (v/v) | Slow transition from native to partially unfolded state | UV Circular Dichroism | [4] |
| Lysozyme | ~63% | Significant unfolding | Near-UV Circular Dichroism, HDX-MS | [9][10] |
| Myoglobin | ~43% | Significant unfolding | Near-UV Circular Dichroism, HDX-MS | [9][10] |
| Myoglobin | ~0.33 (mole fraction) | Progressive destabilization, intermolecular β-sheet formation | FTIR | [11] |
| Concanavalin A | ~0.33 (mole fraction) | Progressive destabilization, intermolecular β-sheet formation | FTIR | [11] |
| Human Serum Albumin | 20% (v/v) | Onset of α-helix destabilization | Raman Optical Activity | [13] |
| Human Serum Albumin | ~80% (v/v) | Complete transition of α-helix to PPII helix | Raman Optical Activity | [13] |
| Avidin | >4% (v/v) | Destabilization towards dissociation and unfolding | nESI-IM-MS | [3][14] |
| CYP142A1 | Up to 40% | Increased stability towards unfolding | nESI-IM-MS | [3][14] |
Table 2: Effect of DMSO on Protein Thermal Stability
| Protein | DMSO Concentration (molar fraction) | Change in Melting Temperature (Tm) | Reference(s) |
| Hen Egg White Lysozyme (HEWL) | 0.30 | Significant down-shift | FTIR |
| NHR2 | 10% | Tm decreased from 84.1°C to 74.5°C | Not specified |
| PAF | 50% | Tm decreased from 93.2°C to 82.8°C | DSC |
| PAFD19S | 50% | Tm decreased from 90.7°C to a lower value | DSC |
Table 3: Effect of DMSO on Enzyme Kinetics
| Enzyme | Substrate | DMSO Concentration (vol%) | Effect on Km | Effect on kcat | Catalytic Efficiency (kcat/Km) | Reference(s) |
| α-Chymotrypsin | AAF-AMC | 0-10% | Slight increase | Marked decrease | Decreased | [15] |
| α-Chymotrypsin | AAF-AMC | 20% | Decrease to near-buffer level | Marked decrease | Decreased | [15] |
| SARS-CoV-2 3CLpro | Peptide Substrate | 5% to 20% | ~2-fold decrease | 2.5-fold increase | 4.7-fold increase | [16] |
| Mushroom Tyrosinase | L-DOPA | Increasing | Increased | Decreased | Decreased | |
| Aldose Reductase | L-idose | Up to 100 mM | Competitive inhibition (Ki = 235 ± 17 mM) | - | - | [17] |
| Aldose Reductase | HNE | Up to 100 mM | Mixed-type inhibition (Ki = 266 ± 7 mM, Ki' = 378 ± 24 mM) | - | - | [17] |
Molecular Mechanism of DMSO-Protein Interactions
The mechanism by which DMSO interacts with proteins is multifaceted and involves both direct and indirect effects.
-
Direct Interactions: At higher concentrations, DMSO molecules can directly interact with the protein.[7] The oxygen atom of DMSO can act as a hydrogen bond acceptor, disrupting the intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures.[11] The methyl groups of DMSO can engage in hydrophobic interactions with the nonpolar side chains of amino acids, particularly after the protein begins to unfold and expose these residues.[4][7]
-
Indirect Effects (Solvent-Mediated): DMSO significantly alters the properties of water, its co-solvent. It disrupts the hydrogen-bonding network of water, which in turn affects the hydrophobic effect – a major driving force for protein folding.[1] At low concentrations, the unfavorable interaction between DMSO and the polar surface of the native protein leads to preferential hydration, effectively "pushing" the protein into a more compact state.[1][7]
The following diagram illustrates the proposed mechanism of DMSO's interaction with a protein, leading to either stabilization or denaturation depending on its concentration.
Experimental Protocols for Studying DMSO-Protein Interactions
A variety of biophysical techniques can be employed to investigate the effects of DMSO on protein structure and function. Below are detailed methodologies for some of the key experiments.
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy is a powerful tool for monitoring changes in protein secondary structure by analyzing the amide I band (1600-1700 cm⁻¹) of the protein's infrared spectrum.[18][19][20]
Methodology:
-
Sample Preparation:
-
Prepare protein solutions of known concentration (typically 5-10 mg/mL) in a suitable buffer (e.g., phosphate buffer in D₂O to minimize water absorbance in the amide I region).[19]
-
Prepare a series of buffers containing varying concentrations of DMSO.
-
Dialyze or exchange the protein into the desired DMSO-containing buffers.
-
Prepare a matching buffer blank for each DMSO concentration for background subtraction.[19]
-
-
Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).[18]
-
For aqueous solutions, use a transmission cell with a short path length (e.g., 6 µm CaF₂ windows) to avoid saturation of the water absorption signal.[18]
-
Acquire spectra at a resolution of 4 cm⁻¹ and co-add a sufficient number of scans (e.g., 256) for a good signal-to-noise ratio.[18]
-
Collect a spectrum of the buffer blank under the same conditions.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectrum to isolate the protein's absorbance.[19]
-
Analyze the amide I region of the resulting spectrum.
-
Perform deconvolution and second-derivative analysis to resolve the overlapping bands corresponding to different secondary structures (α-helix, β-sheet, turns, random coil).[19][20]
-
Quantify the percentage of each secondary structure element by curve-fitting the resolved bands.
-
Circular Dichroism (CD) Spectroscopy for Conformational Changes
CD spectroscopy is highly sensitive to the secondary and tertiary structure of proteins.[5][11] Far-UV CD (190-250 nm) provides information on the protein backbone and secondary structure, while near-UV CD (250-320 nm) probes the environment of aromatic amino acid side chains and thus reflects the tertiary structure.[5]
Methodology:
-
Sample Preparation:
-
Ensure the protein sample is highly pure (>95%).[5]
-
Prepare protein solutions at a suitable concentration (e.g., 0.1 mg/mL for far-UV, 1 mg/mL for near-UV) in a CD-compatible buffer (e.g., low salt phosphate buffer).[5]
-
DMSO has strong absorbance in the far-UV region, so its concentration should be kept as low as possible (ideally <1%).[21] If higher concentrations are necessary, a very short pathlength cuvette (e.g., 0.1 mm) is required.[21]
-
Accurately determine the protein concentration using a reliable method (e.g., amino acid analysis or absorbance at 280 nm with a calculated extinction coefficient).[5]
-
-
Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Select a quartz cuvette with an appropriate path length.
-
Scan the desired wavelength range at a controlled temperature.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
-
Collect a baseline spectrum of the buffer (including DMSO) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
For far-UV spectra, use deconvolution algorithms to estimate the percentage of different secondary structure elements.[5]
-
For near-UV spectra, changes in the signal intensity and wavelength maxima indicate alterations in the tertiary structure.
-
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat capacity of a protein solution as a function of temperature, allowing for the determination of its thermal stability (melting temperature, Tm) and the thermodynamics of unfolding.[22][23][24][25][26]
Methodology:
-
Sample Preparation:
-
Prepare protein solutions (typically 0.5-2 mg/mL) and matching reference buffers with the desired DMSO concentrations.[22]
-
Thoroughly degas the samples and buffers before loading into the calorimeter cells.
-
-
Instrumentation and Data Acquisition:
-
Use a differential scanning calorimeter.
-
Load the protein solution into the sample cell and the matching buffer into the reference cell.[26]
-
Scan a temperature range that covers the entire unfolding transition of the protein at a constant scan rate (e.g., 60-90 °C/hour).[24]
-
Perform a second scan after cooling to assess the reversibility of the unfolding process.[24]
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
The peak of the resulting thermogram corresponds to the Tm.[25]
-
Integrate the area under the peak to determine the calorimetric enthalpy of unfolding (ΔHcal).[25]
-
The change in heat capacity upon unfolding (ΔCp) can also be determined from the change in the baseline before and after the transition.[25]
-
The following diagram outlines a general experimental workflow for investigating the effects of DMSO on a protein.
DMSO in Protein Refolding and Cryopreservation
Protein Refolding
DMSO can be used as an additive in protein refolding protocols to suppress aggregation and improve the yield of correctly folded protein.[24][27][28] It can act synergistically with detergents to enhance refolding yields.[24] For example, the addition of DMSO with cetyltrimethylammonium bromide (CTAB) significantly increased the refolding yield of lysozyme.[24] The proposed mechanism involves DMSO modulating the interactions between the protein, detergents, and other proteins, thereby creating a more favorable environment for proper folding.[24]
Cryopreservation
DMSO is a widely used cryoprotectant that helps to preserve cells and tissues at low temperatures.[2][3] Its cryoprotective mechanism for proteins involves the formation of a glassy state in aqueous solutions at cryogenic temperatures, which inhibits protein unfolding and aggregation.[19] DMSO penetrates cell membranes, reduces the freezing point of intracellular water, and minimizes the formation of damaging ice crystals. Studies on lysozyme have shown that DMSO concentrations between 15-30 mol% are suitable for its storage at cryogenic temperatures, as this range promotes the formation of a glassy state while minimizing structural changes to the protein.[19]
Logical Relationships in DMSO's Effects
The relationship between DMSO concentration and its effect on protein structure and function is complex and often non-linear. The following diagram summarizes these logical relationships.
Conclusion
The interaction of dimethyl sulfoxide with proteins is a critical consideration for any researcher utilizing this solvent in their experimental systems. Its concentration-dependent effects, ranging from stabilization and compaction at low concentrations to denaturation and aggregation at higher concentrations, necessitate careful optimization and control. The differential impact on α-helices versus β-sheets further highlights the nuanced nature of these interactions. By employing the appropriate biophysical techniques and understanding the underlying mechanisms, researchers can harness the beneficial properties of DMSO while mitigating its potential to confound experimental results. This guide provides a foundational framework for navigating the complexities of DMSO-protein interactions, enabling more robust and reliable scientific outcomes in academic research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Undergraduate Honors Thesis | Quantifying the effect of DMSO on protein folding | ID: c247f157g | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective DMSO-induced conformational changes in proteins from Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular dynamics simulations of a DMSO/water mixture using the AMBER force field | Semantic Scholar [semanticscholar.org]
- 8. Molecular dynamics simulations of a DMSO/water mixture using the AMBER force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Denaturation and preservation of globular proteins: the role of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective DMSO-induced conformational changes in proteins from Raman optical activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of DMSO-induced conformational transitions in human serum albumin using two-dimensional raman optical activity spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. biorxiv.org [biorxiv.org]
- 24. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 27. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
